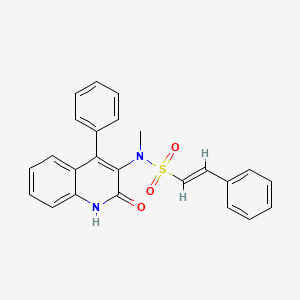

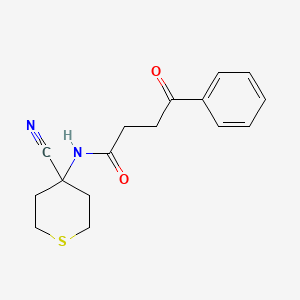

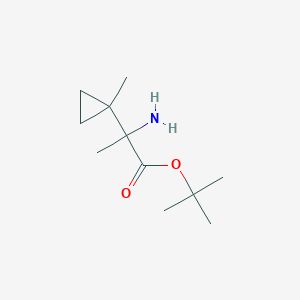

![molecular formula C9H18N2O4S B2692055 Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate CAS No. 2490430-14-1](/img/structure/B2692055.png)

Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate is a chemical compound with the CAS Number: 2490430-14-1 . Its molecular weight is 250.32 . The IUPAC name for this compound is tert-butyl ((1-amino-3-hydroxy-1-oxido-2,3-dihydro-1lambda6-thiet-3-yl)methyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O4S/c1-8(2,3)15-7(12)11-4-9(13)5-16(10,14)6-9/h5,13H,4,6H2,1-3H3,(H2,10,14)(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a predicted density of 1.23±0.1 g/cm3 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications

Metabolic Studies in Insects and Mammals Research into the metabolism of similar tert-butyl phenyl N-methylcarbamate compounds in various species, including insects and mice, reveals insights into the oxidative processes affecting these compounds. These studies have identified multiple oxidation products formed by hydroxylation of tert-butyl groups and N-methyl groups, contributing to our understanding of carbamate metabolism and toxicity (Douch & Smith, 1971).

Toxicity and Comparative Studies Butylated hydroxytoluene (BHT) and its methylcarbamate derivative, Terbucarb, have been studied for their comparative toxic effects on isolated rat hepatocytes. These studies are instrumental in assessing the toxicity profiles of phenolic antioxidants and their derivatives, which are prevalent in various industrial applications (Nakagawa, Yaguchi, & Suzuki, 1994).

Chemical Sensing and Material Science The role of tert-butyl groups in facilitating gel formation and the development of strong blue emissive nanofibers for the detection of volatile acid vapors showcases the compound's utility in chemical sensing and material science applications. These findings underline the importance of tert-butyl modifications in enhancing the functional properties of organic materials (Jiabao Sun et al., 2015).

Directed Hydrogenation and Organic Synthesis The compound's use in directed hydrogenation methodology to produce diastereomers of cyclopentanecarboxylic acid methyl esters highlights its role in facilitating selective organic synthesis reactions. This versatility underscores its significance in developing methodologies for asymmetric synthesis (Smith et al., 2001).

properties

IUPAC Name |

tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c1-8(2,3)15-7(12)11-4-9(13)5-16(10,14)6-9/h10,13H,4-6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSBWFPKORXJDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CS(=N)(=O)C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

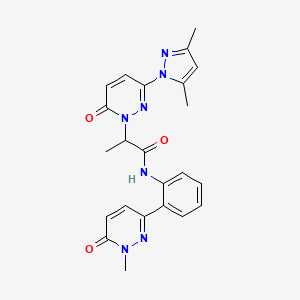

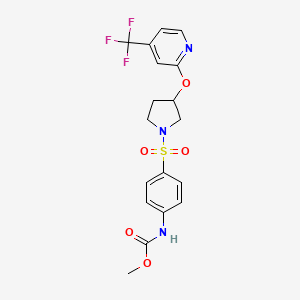

![N-benzyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2691972.png)

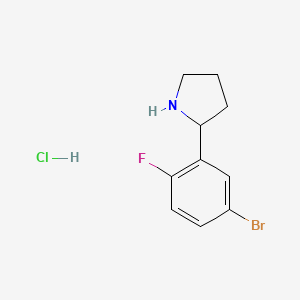

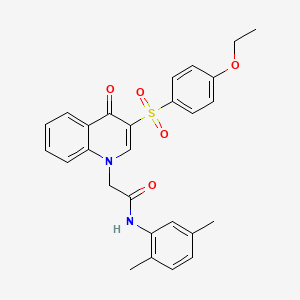

![7-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2691977.png)

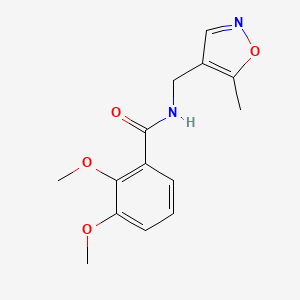

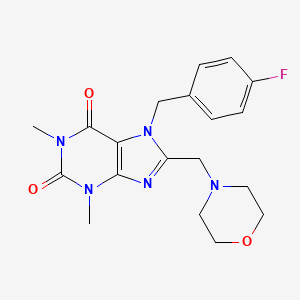

![3-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2691980.png)

![N-(3-((3-ethoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2691987.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2691993.png)